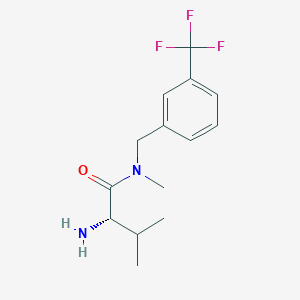

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13479732

Molecular Formula: C14H19F3N2O

Molecular Weight: 288.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19F3N2O |

|---|---|

| Molecular Weight | 288.31 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |

| Standard InChI | InChI=1S/C14H19F3N2O/c1-9(2)12(18)13(20)19(3)8-10-5-4-6-11(7-10)14(15,16)17/h4-7,9,12H,8,18H2,1-3H3/t12-/m0/s1 |

| Standard InChI Key | XVSJZWJFCLCDQB-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N |

| SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is (2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide. Key structural elements include:

-

A butyramide backbone with methyl substituents at the 3-position and the amide nitrogen.

-

A 3-trifluoromethylbenzyl group attached to the amide nitrogen.

-

An (S)-configured α-amino group, critical for chiral recognition in biological systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.31 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |

| Canonical SMILES | CC(C)C@@HN |

| PubChem CID | 66568462 |

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl moiety may facilitate interactions with aromatic residues in protein targets .

Synthesis and Structural Analogues

Structural Analogues and SAR

Structural modifications significantly impact biological activity:

-

Trifluoromethyl vs. fluorine: Replacing the 3-trifluoromethyl group with fluorine (as in (S)-2-amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutyramide) reduces steric bulk but may decrease target affinity.

-

Methyl substitution: Methyl groups at the 3-position and amide nitrogen enhance metabolic stability compared to unsubstituted analogues .

Table 2: Activity of Related N-Benzyl Amides

| Compound | Key Modification | Reported Activity |

|---|---|---|

| (S)-N'-Benzyl 2-amino-3-methylbutanamide | 3-methyl, no trifluoromethyl | Anticonvulsant (ED₅₀ = 13–21 mg/kg) |

| CSUOH0901 (NSC751382) | Nimesulide-derived analogue | Anti-cancer (IC₅₀ = 100–500 nM) |

| Salinomycin N-benzyl amides | Macrocycle-derived amides | Antibacterial, anti-cancer |

Research Implications and Future Directions

Target Identification

Potential targets include:

-

Kallikrein-related peptidases (KLKs): Inhibited by structurally similar aminopyridine derivatives .

-

COX-2: Analogous nimesulide derivatives suppress prostaglandin synthesis .

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume